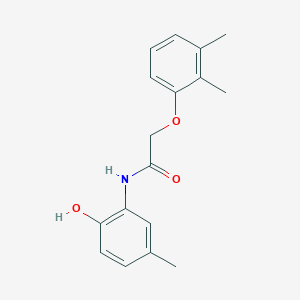![molecular formula C14H12ClN3O2 B267717 3-{[(3-Chloroanilino)carbonyl]amino}benzamide](/img/structure/B267717.png)
3-{[(3-Chloroanilino)carbonyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(3-Chloroanilino)carbonyl]amino}benzamide, commonly known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is a key enzyme in cancer cells, as it plays a critical role in providing cancer cells with the necessary energy and nutrients for survival. CB-839 has shown promising results in preclinical studies as a potential anticancer agent, and is currently undergoing clinical trials for the treatment of various cancers.
作用机制
CB-839 works by inhibiting glutaminase, which is an enzyme that plays a critical role in cancer cell metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used by cancer cells to generate energy and synthesize macromolecules. By inhibiting glutaminase, CB-839 deprives cancer cells of the necessary nutrients and energy for survival, leading to cancer cell death.
Biochemical and Physiological Effects:
CB-839 has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to inhibiting glutaminase, CB-839 has been shown to decrease the levels of glutamate and other metabolites in cancer cells, leading to a decrease in cell proliferation and an increase in apoptosis. CB-839 has also been shown to decrease the levels of lactate in cancer cells, which can lead to a decrease in tumor growth and metastasis.
实验室实验的优点和局限性
One of the main advantages of CB-839 for lab experiments is its high selectivity for glutaminase, which allows for more precise targeting of cancer cells. CB-839 has also been shown to have a good safety profile in preclinical studies, with minimal toxicity to normal cells. However, one of the limitations of CB-839 is its poor solubility, which can make it difficult to administer in vivo. Additionally, the effectiveness of CB-839 may be limited by the development of resistance in cancer cells.
未来方向
There are several potential future directions for the development of CB-839 as an anticancer agent. One area of research is the identification of biomarkers that can predict which patients are most likely to respond to CB-839. Another area of research is the development of combination therapies that can enhance the effectiveness of CB-839. Finally, there is ongoing research into the development of more potent and selective glutaminase inhibitors that may be even more effective than CB-839.
合成方法
The synthesis of CB-839 involves several steps, starting with the reaction of 3-chloroaniline with phosgene to form 3-chloroaniloyl chloride. This intermediate is then reacted with 3-aminobenzoic acid to form the final product, CB-839. The synthesis of CB-839 is a complex process that requires specialized equipment and expertise.
科学研究应用
CB-839 has been extensively studied in preclinical models of various cancers, including renal cell carcinoma, triple-negative breast cancer, and pancreatic cancer. In these studies, CB-839 has been shown to inhibit cancer cell growth and proliferation, induce apoptosis, and enhance the effectiveness of other anticancer agents. CB-839 has also been shown to have a synergistic effect with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway.
属性
产品名称 |
3-{[(3-Chloroanilino)carbonyl]amino}benzamide |
|---|---|
分子式 |
C14H12ClN3O2 |
分子量 |
289.71 g/mol |
IUPAC 名称 |
3-[(3-chlorophenyl)carbamoylamino]benzamide |
InChI |
InChI=1S/C14H12ClN3O2/c15-10-4-2-6-12(8-10)18-14(20)17-11-5-1-3-9(7-11)13(16)19/h1-8H,(H2,16,19)(H2,17,18,20) |
InChI 键 |
QZGASPTYQHSCHH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)N |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267634.png)
![N-[2-(allyloxy)phenyl]-2-chlorobenzamide](/img/structure/B267635.png)
![N-[3-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B267637.png)
![N-[2-(allyloxy)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B267640.png)
![N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide](/img/structure/B267642.png)
![4-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267643.png)

![2-phenoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B267645.png)
![2,2-dimethyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B267646.png)
![3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267651.png)
![3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B267653.png)
![N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylacetamide](/img/structure/B267654.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2,4-dichlorobenzamide](/img/structure/B267656.png)
